5-Nitrobenzo[B]thiophene-2-carbaldehyde
Overview
Description
5-Nitrobenzo[B]thiophene-2-carbaldehyde is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
5-Nitrobenzo[B]thiophene-2-carbaldehyde is a derivative of benzothiophene, which is known to have various medicinal properties . Benzothiophenes are important heterocycles, both as biologically-active molecules and as luminescent components in organic materials . They are used in the synthesis of pesticides and in general synthesis .
Mode of Action
It is synthesized starting from the reaction of 2-chloro-5-nitrobenzaldehyde with 2,5-dihydroxy-1,4-dithiane, the dimer of mercaptoacetaldehyde, in the presence of et3n . The electron-withdrawing effect of the nitro substituent at the para position of the 2-chloro atom facilitates the reaction involving the nucleophilic displacement by sulfur .
Biochemical Pathways
Benzothiophene derivatives, to which this compound belongs, are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Benzothiophene derivatives, to which this compound belongs, are known to exhibit various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 5-Nitrobenzo[B]thiophene-2-carbaldehyde involves the use of 2,5-dihydroxy-1,4-dithiane and 2-chloro-5-nitrobenzaldehyde as starting materials. The reaction typically proceeds through a one-pot synthesis, yielding high amounts of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobenzo[B]thiophene-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzothiophenes.
Scientific Research Applications
5-Nitrobenzo[B]thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of luminescent materials and other industrial applications.
Comparison with Similar Compounds
5-Nitrobenzothiophene
5-Nitro-1-benzothiophene-2-carbaldehyde
5-Phenylthiophene-2-carboxaldehyde
This comprehensive overview provides a detailed understanding of 5-Nitrobenzo[B]thiophene-2-carbaldehyde, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-nitro-1-benzothiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3S/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNRFEHVTRVGTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517697 | |
Record name | 5-Nitro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4688-16-8 | |
Record name | 5-Nitro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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